molecular formula C19H16N2OS B2553082 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide CAS No. 391229-69-9

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide

Cat. No. B2553082
CAS RN: 391229-69-9
M. Wt: 320.41
InChI Key: UTSHJSNVPDCZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an appropriate acid chloride or carboxylic acid with an amine. For instance, in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, 3-methylbenzoyl chloride or 3-methylbenzoic acid was reacted with 2-amino-2-methyl-1-propanol . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . These methods could potentially be adapted for the synthesis of "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide" by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and by X-ray crystallography. For example, the structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined using X-ray diffraction and compared with optimized geometric bond lengths and angles obtained by density functional theory (DFT) . Similar analytical techniques would be used to analyze the molecular structure of "N-(4,5-dihydronaphtho[1,2-d]thiazol-2

Scientific Research Applications

  • Cancer Treatment Potential : A study by Theoclitou et al. (2011) identified a compound similar in structure, which exhibited potent biochemical potency and pharmaceutical properties suitable for cancer treatment. This compound was shown to arrest cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of kinesin spindle protein inhibition and induction of cellular death (Theoclitou et al., 2011).

  • Antimicrobial Activity : Desai et al. (2013) synthesized and screened a series of thiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, which include structural similarities to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide, showed potential therapeutic intervention for microbial diseases (Desai, Rajpara & Joshi, 2013).

  • Antitumor Agents : Al-Saadi et al. (2008) described the synthesis of novel derivatives of 3-methyl-2-(4-substituted phenyl)-4,5-dihydronaphtho[1,2-c]pyrazoles with potential antitumor and cytotoxic activities. These compounds displayed promising in-vitro antitumor activity in a 60-cell line assay (Al-Saadi, Rostom & Faidallah, 2008).

  • Anticancer Activity : Rashad et al. (2009) conducted a study on the reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine. The in vitro antimicrobial activity of the tested compounds showed potent activity compared with well-known drugs, indicating their potential as antimicrobial agents (Rashad et al., 2009).

  • Antibacterial Agents : Ravichandiran et al. (2015) synthesized a new series of naphthalene-1,4-dione derivatives and evaluated their antibacterial properties. These compounds, including some structurally similar to this compound, exhibited significant antibacterial activity, particularly against Proteus vulgaris (Ravichandiran, Premnath & Vasanthkumar, 2015).

Safety and Hazards

The safety information available for “N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide” indicates that it has the following hazard statements: H302-H410-H372 . This means it is harmful if swallowed, very toxic to aquatic life with long-lasting effects, and causes damage to organs through prolonged or repeated exposure . The recommended precautionary statements are P260-P264-P273-P501 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, avoiding release to the environment, and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-12-5-4-7-14(11-12)18(22)21-19-20-17-15-8-3-2-6-13(15)9-10-16(17)23-19/h2-8,11H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSHJSNVPDCZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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